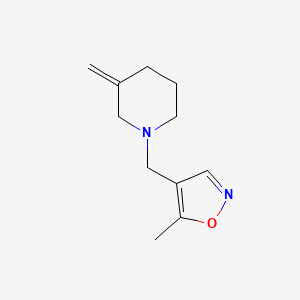
5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring, a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing environmental impact. The use of eco-friendly synthetic strategies is a key area of research .
化学反应分析
Types of Reactions
5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace a leaving group on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole has several applications in scientific research:
作用机制
The mechanism of action of 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound, which shares the isoxazole ring structure.
4-Methylisoxazole: A similar compound with a methyl group at the 4-position.
3,5-Dimethylisoxazole: Another derivative with methyl groups at the 3 and 5 positions.
Uniqueness
5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is unique due to the presence of the methylenepiperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its potential as a versatile compound in various applications .
生物活性
5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 238.29 g/mol
- CAS Number : 1119451-01-2
- MDL Number : MFCD12026932
The compound is believed to exert its biological effects through modulation of various biochemical pathways. The isoxazole ring is known for its role in interacting with neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to its pharmacological profile.
1. Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study involving animal models demonstrated significant reductions in depressive behaviors when administered this compound, suggesting a potential mechanism involving serotonin reuptake inhibition.
2. Neuroprotective Properties
The neuroprotective effects of this compound have been evaluated in vitro and in vivo. In a study using neuronal cell lines, the compound showed a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests that it may be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.
3. Anti-inflammatory Activity
In vitro studies have reported that this compound can inhibit the production of pro-inflammatory cytokines. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where the compound significantly reduced levels of TNF-alpha and IL-6.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Significant reduction in depressive behaviors in animal models |
| Study B | Assess neuroprotective properties | Increased cell viability and reduced oxidative stress markers |
| Study C | Investigate anti-inflammatory activity | Decreased levels of TNF-alpha and IL-6 in stimulated macrophages |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Core : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Piperidine Moiety : This involves a Mannich reaction where a piperidine derivative reacts with formaldehyde and the isoxazole precursor.
- Final Modifications : Further functionalization may be performed to enhance biological activity or improve pharmacokinetic properties.
属性
IUPAC Name |
5-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-3-5-13(7-9)8-11-6-12-14-10(11)2/h6H,1,3-5,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAWWWKNXBKJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













